molecular formula C10H11NO5 B071002 2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane CAS No. 179246-35-6

2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane

Cat. No.: B071002
CAS No.: 179246-35-6
M. Wt: 225.2 g/mol
InChI Key: VXFGUJLPTYOQKS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane typically involves the reaction of 4-nitrophenol with formaldehyde and ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The dioxolane ring provides stability and specificity to the compound, allowing it to selectively target certain pathways .

Comparison with Similar Compounds

2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[(4-nitrophenoxy)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c12-11(13)8-1-3-9(4-2-8)16-7-10-14-5-6-15-10/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFGUJLPTYOQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)COC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590071
Record name 2-[(4-Nitrophenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179246-35-6
Record name 2-[(4-Nitrophenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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